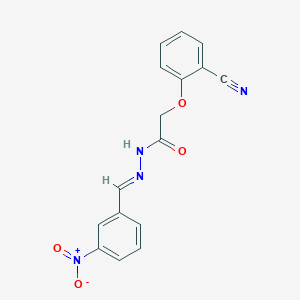![molecular formula C20H26N2O4S B5509090 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic compounds known for their complex heterocyclic structures, which include thieno[3,4-b]pyrazine as a core motif. These compounds are of interest due to their potential pharmacological properties and the intricate synthetic routes required for their preparation.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multistep reactions, starting from simpler precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of ethoxycarbonyl derivatives with hydrazine, followed by intramolecular cyclization (Chimichi et al., 1996). Similar synthetic strategies could be applicable to the compound , emphasizing the importance of selecting appropriate precursors and reaction conditions.
Molecular Structure Analysis
The determination of molecular structures of such complex compounds typically involves NMR spectroscopy and X-ray diffraction analysis. These techniques provide detailed information about the molecular geometry, stereochemistry, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Chimichi et al., 1996).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds often includes cycloaddition reactions, as well as reactions with nucleophiles and electrophiles. For instance, cyclocondensation reactions are common for synthesizing pyrazole and pyrazolopyrimidine derivatives, highlighting the versatility of these heterocycles in forming various chemical bonds and structures (Desenko et al., 1998).
科学的研究の応用
Chemistry and Synthesis
Research into the chemistry of substituted pyrazoles and pyrimidines has elucidated mechanisms and pathways for creating novel compounds with potential applications in materials science, catalysis, and as intermediates in pharmaceutical synthesis. Studies such as the elucidation of reaction mechanisms via NMR spectroscopy and X-ray diffraction analysis provide foundational knowledge for manipulating these frameworks for specific applications (Chimichi et al., 1996).
Antimicrobial and Anti-inflammatory Agents
Compounds bearing pyrazole, isoxazole, or pyrazine rings have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. These activities suggest their potential use in developing new therapeutic agents. For instance, novel pyrazole derivatives have been shown to possess significant antimicrobial and anti-inflammatory properties, indicating their applicability in addressing infections and inflammation-related conditions (Kendre et al., 2013).
Biological Evaluations
The synthesis and biological evaluation of novel compounds incorporating pyrazole, pyrimidine, or related heterocyclic scaffolds have been a focus of several studies, aiming to discover compounds with potent biological activities. These activities include antidepressant, anticonvulsant, antimicrobial, and cytotoxic effects, demonstrating the broad therapeutic potential of these chemical frameworks (Abdel-Aziz et al., 2009).
Agricultural Applications
Investigations into the antifeedant activity of pyrazolin-5-one derivatives against agricultural pests highlight the potential of heterocyclic compounds in developing safer, more effective pest control agents. This research indicates a promising avenue for utilizing synthesized heterocyclic compounds in agricultural sciences to protect crops and improve yield (Patel et al., 2020).
特性
IUPAC Name |
[(4aR,7aS)-4-(3,5-dimethylbenzoyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-13-8-14(2)10-16(9-13)20(24)22-7-6-21(19(23)15-4-3-5-15)17-11-27(25,26)12-18(17)22/h8-10,15,17-18H,3-7,11-12H2,1-2H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWRAQVPKZIZHC-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)
![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)